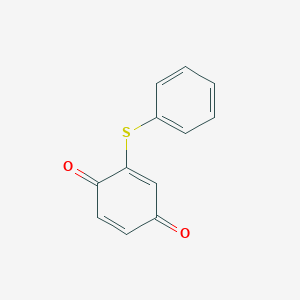

p-Benzoquinone, 2-(phenylthio)-

Description

Contextualization within the Quinone Class

Quinones represent a class of organic compounds derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This results in a fully conjugated cyclic dione (B5365651) structure. The parent member of this class is p-benzoquinone, a six-membered ring with two opposing carbonyl groups. Quinones are widely distributed in nature and play crucial roles in various biological processes, including cellular respiration and photosynthesis. They are also utilized extensively in industrial applications, serving as dyes, catalysts, and polymer modifiers. nih.gov The reactivity of the quinone ring, particularly its electrophilic nature, makes it a versatile scaffold in organic synthesis and medicinal chemistry. nih.gov

Significance of Sulfur-Containing Substituents in Quinoid Systems

The introduction of a sulfur-containing substituent, such as a phenylthio group, onto the p-benzoquinone core significantly modulates its chemical and biological properties. Sulfur, being less electronegative than oxygen, can influence the electronic properties of the quinoid ring through both inductive and resonance effects. researchgate.netresearchgate.net The presence of the sulfur atom can enhance the molecule's reactivity towards nucleophiles and influence its redox potential, a key determinant of the biological activity of many quinones. nih.gov

Sulfur-containing functional groups are prevalent in a wide array of pharmacologically active compounds and natural products. researchgate.net Their inclusion can impact a molecule's biocompatibility, lipophilicity, and ability to interact with biological targets. researchgate.net Specifically, in quinoid systems, the sulfur linkage can facilitate reactions with biological thiols, such as cysteine residues in proteins, which is a proposed mechanism for the activity of some quinone-based drugs. nih.gov The study of arylthio-substituted p-benzoquinones, therefore, provides valuable insights into the structure-activity relationships of this important class of compounds.

Table 1: Physicochemical Properties of p-Benzoquinone, 2-(phenylthio)-

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈O₂S | |

| Molecular Weight | 216.26 g/mol | |

| Appearance | Yellow solid | bgu.ac.il |

| Melting Point | 116 °C (for pure p-benzoquinone) | prepchem.com |

Structure

3D Structure

Properties

CAS No. |

18232-03-6 |

|---|---|

Molecular Formula |

C12H8O2S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

2-phenylsulfanylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C12H8O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |

InChI Key |

JRXZLRYQEYLRQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC(=O)C=CC2=O |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=O)C=CC2=O |

Other CAS No. |

18232-03-6 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylthio P Benzoquinone and Its Analogues

Direct Synthesis Approaches via p-Benzoquinone Functionalization

Direct functionalization methods introduce the phenylthio group onto the p-benzoquinone ring in a single key step. These approaches are often favored for their atom economy and straightforward nature.

The addition of thiols to quinones, a classic example of a Michael-type addition, is a fundamental method for the synthesis of thio-substituted quinones. researchgate.netmdpi.com This reaction can be influenced by various factors, including the presence of catalysts and the reaction conditions.

The reaction between p-benzoquinone and thiols can yield mono-, di-, tri-, and even tetra-substituted products, depending on the stoichiometry and reaction conditions. researchgate.net For instance, the one-pot reaction of p-benzoquinone with alkanethiols can produce 2-, 2,6-, and 2,5-conjugate addition products. researchgate.net The formation of these different isomers is a complex process involving sequential addition and in-situ oxidation steps. researchgate.net

The regiochemistry of thiol addition to quinones can be complex and is influenced by the reaction conditions. For example, studies with o-quinones have shown that the nature of the thiol (thiol vs. thiolate) can dictate the position of addition. nih.govacs.org While these studies focus on o-quinones, the principles of nucleophilic addition and the factors influencing regioselectivity are relevant to p-benzoquinone systems as well.

The interaction between thiols and quinones can also proceed through a free radical mechanism, particularly under oxidative conditions. nih.govacs.orgnih.gov This pathway involves the formation of a thiyl radical which then adds to the quinone ring. nih.govacs.org Evidence for this radical mechanism has been provided by integrated experimental and computational studies on the addition of various thiols to 4-methyl-o-benzoquinone. nih.govacs.org

It's important to note that the initial adduct of a thiol to a quinone is a hydroquinone (B1673460), which can be subsequently oxidized to the corresponding quinone. nih.gov This oxidation can occur via air or by the starting quinone itself. nih.gov

Interactive Data Table: Thiol Addition to Benzoquinone Derivatives

| Benzoquinone Derivative | Thiol | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| p-Benzoquinone | Alkanethiols | 2-, 2,6-, and 2,5-conjugate addition products | Michael Addition | researchgate.net |

| 2,5-Dichlorobenzoquinone | Nitrobenzenethiol | 2,6-bis((4-nitrophenyl)thio)benzene-1,4-diol | Michael Addition & Vinylic Substitution | nih.gov |

| 2,6-Dichlorobenzoquinone | Nitrobenzenethiol | Di-substituted benzoquinone | Michael Addition & Vinylic Substitution | nih.gov |

| Chlorobenzoquinone | Nitrobenzenethiol | 2-((4-nitrophenyl)thio)benzene-1,4-diol and 2,6-bis((4-nitrophenyl)thio)benzene-1,4-diol | Michael Addition & Vinylic Substitution | nih.gov |

| Methylbenzoquinone | Nitrobenzenethiol | 2-methyl-6-((4-nitrophenyl)thio)benzene-1,4-diol | Michael Addition | nih.gov |

| tert-Butylbenzoquinone | Nitrobenzenethiol | 2-(tert-butyl)-6-((4-nitrophenyl)thio)benzene-1,4-diol | Michael Addition | nih.gov |

| 2,5-Dimethylbenzoquinone | Nitrobenzenethiol | 2,5-dimethyl-3-((4-nitrophenyl)thio)benzene-1,4-diol | Michael Addition | nih.gov |

Copper catalysts have emerged as powerful tools in organic synthesis, enabling a variety of C-S bond-forming reactions. The use of copper in the sulfenylation of quinones provides an efficient route to 2-(phenylthio)-p-benzoquinone and its derivatives.

Copper(II) acetate (B1210297) has been shown to catalyze the oxidative addition of anilines to 1,4-naphthoquinone, suggesting its potential for similar reactions with thiols. acs.org While this specific example involves anilines, the underlying principle of copper-catalyzed oxidative coupling is applicable to the formation of C-S bonds.

Furthermore, copper-catalyzed methods have been developed for the synthesis of various sulfur-containing compounds. For instance, a copper-catalyzed four-component cascade annulation has been used to create sulfonyl-functionalized quinone-fused cyclopenta[b]indoles. rsc.org Additionally, copper-catalyzed oxidative sulfenylation of indolin-2-ones allows for the direct construction of sulfur-substituted quaternary carbons. rsc.org These examples highlight the versatility of copper catalysis in forming C-S bonds in complex molecular architectures.

The mechanism of copper-catalyzed oxidation often involves the transformation of a substrate into a more reactive species. For example, catechols can be converted to semiquinones and quinones on a copper surface through intramolecular redox reactions. rsc.orgnih.gov Similarly, copper catalysts can facilitate the oxidation of hydroquinone to p-benzoquinone. scilit.comresearchgate.net This catalytic oxidation can be a key step in a one-pot synthesis of thio-substituted quinones from hydroquinone precursors.

An alternative to the direct use of p-benzoquinone is the in-situ generation of the quinone from a hydroquinone precursor, followed by reaction with a thiol. This approach often utilizes an oxidizing agent to facilitate a one-pot synthesis.

A notable method involves the oxidative radical C-H/S-H cross-coupling of thiols with hydroquinones using chromic acid (H₂CrO₄). rsc.orgresearchgate.netnih.govrsc.org This protocol allows for the sequential oxidation of the hydroquinone and radical coupling with the thiol, leading to the formation of quinonyl alkyl/aryl thioethers in moderate to good yields. rsc.orgresearchgate.netrsc.org The reaction proceeds through the formation of a thiyl radical and a semiquinone radical, which then undergo cross-coupling. rsc.org

This method is advantageous as it avoids the handling of potentially unstable quinones and works well with a variety of thiols. rsc.orgresearchgate.net The reaction is typically carried out in a biphasic system of dichloromethane (B109758) and water at room temperature. nih.gov

Interactive Data Table: Oxidative Radical Coupling of Hydroquinones and Thiols

| Hydroquinone | Thiol | Oxidizing Agent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Hydroquinone | Various alkyl and aryl thiols | H₂CrO₄ | Mono thioethers | One-pot, sequential oxidative radical cross-coupling | rsc.orgresearchgate.net |

| Hydroquinone | 2-Amino thiophenol | H₂CrO₄ | Phenothiazine-3-ones | One-pot, sequential oxidative radical cross-coupling | rsc.orgresearchgate.net |

Synthesis via Precursor Modification

In this strategy, a molecule already containing the phenylthio group is modified to generate the final 2-(phenylthio)-p-benzoquinone structure. This approach is particularly useful when the desired substitution pattern is difficult to achieve through direct functionalization.

While direct information on the synthesis of 2-(phenylthio)-p-benzoquinone specifically through esterification and hydrazide formation is limited in the provided search results, these are common synthetic transformations that could be applied to precursors. For example, a precursor containing a carboxylic acid group could undergo esterification or be converted to a hydrazide. A recent study describes the copper-catalyzed synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides, demonstrating the utility of hydrazides in forming new heterocyclic systems. nih.gov

The synthesis can also proceed through intermediates that already possess the phenylthio moiety. For instance, 2-(phenylthio)phenols are important intermediates for arylthioquinones. researchgate.net These can be synthesized through various methods, including traditional cross-coupling, oxidative aromatization, and C-H hydroxylation. researchgate.net Once the 2-(phenylthio)phenol is obtained, it can be oxidized to the corresponding quinone.

Another example involves the synthesis of cyclic alkylthio- and arylthioimidates from ethyl 2-isocyanoalkenoates and primary thiols via intramolecular radical cyclization. elsevierpure.com While not directly leading to a benzoquinone, this demonstrates the formation of a C-S bond in a cyclic system, a strategy that could potentially be adapted.

Electrochemical Synthesis Routes for Arylthio Derivatives

The synthesis of arylthio derivatives of p-benzoquinone can be effectively achieved through electrochemical methods, which offer a green and efficient alternative to traditional chemical oxidation. This approach typically involves the in situ generation of the reactive p-benzoquinone species from a hydroquinone precursor, followed by its reaction with a thiol.

The core of this methodology lies in the electrochemical oxidation of a hydroquinone at an anode. This process generates p-benzoquinone, which is a highly reactive electrophile. In the presence of a thiol, such as thiophenol or its derivatives, the electrochemically generated p-benzoquinone readily undergoes a Michael-type addition reaction. This reaction leads to the formation of a hydroquinonethioether derivative. researchgate.net

A key advantage of the electrochemical approach is the ability to control the reaction through the applied potential. The initial addition of a thiol to a benzoquinone results in a thioether-substituted hydroquinone. This product can then be re-oxidized at the anode back to the corresponding quinone. This subsequent oxidation often occurs at a lower potential than the starting hydroquinone, allowing for a sequence of addition and oxidation steps. This process can be repeated to introduce multiple thioether substituents onto the quinone ring. nih.govacs.org

Research has demonstrated that this electrochemical protocol is not only effective but also scalable. For instance, the conjugate addition of thiols to benzoquinones, coupled with in situ electrochemical oxidation of the resulting hydroquinone, has been used for the complete substitution of the quinone's C-H bonds. This method has been successfully applied on a large scale, demonstrating its practical utility. nih.gov

The electrosynthesis of these thioether derivatives has been successfully carried out using various electrode materials, including carbon rods, in undivided cells, which simplifies the reactor setup. researchgate.net The reaction conditions, such as the solvent system (e.g., a mixture of an organic solvent like DMF and a buffer) and pH, can be optimized to achieve good yields and purity of the desired products. researchgate.net

Below is a table summarizing representative examples of the electrochemical synthesis of thioether quinone derivatives.

| Starting Material (Quinone/Hydroquinone) | Thiol Reagent | Electrode Material | Solvent/Electrolyte System | Product(s) | Yield | Reference |

| Hydroquinone | 6-methyl-2-thiouracil | Carbon rod | DMF/buffer mixture | Hydroquinonethioether derivative | Good | researchgate.net |

| Hydroquinone | 6-propyl-2-thiouracil | Carbon rod | DMF/buffer mixture | Hydroquinonethioether derivative | Good | researchgate.net |

| Benzoquinone | Sulfonated thiols | Not specified | Aqueous | Fully thioether-substituted quinones | 41-100% | nih.govacs.org |

Regioselectivity in Thiol Addition to Quinone Systems

The addition of thiols to quinone systems is a well-established reaction, but the regioselectivity of this addition can be complex and is influenced by several factors, including the structure of the quinone, the nature of the thiol, and the reaction conditions. The position at which the thiol group attaches to the quinone ring is a critical aspect of the synthesis of specific isomers, such as 2-(phenylthio)-p-benzoquinone.

In the case of p-benzoquinones, the addition of a thiol typically proceeds via a 1,4-Michael addition mechanism. This involves the nucleophilic attack of the thiol on one of the activated carbon atoms of the quinone ring. For an unsubstituted p-benzoquinone, all four positions are equivalent. However, for substituted p-benzoquinones, the position of the incoming thiol is directed by the electronic and steric effects of the existing substituent(s).

In contrast, the addition of thiols to o-quinones often displays what has been described as an "anomalous" regiochemistry. sciforum.net Instead of the expected 1,4-nucleophilic addition, a 1,6-type addition is often observed, leading to C-5 linked adducts rather than the "canonical" C-6 conjugates. sciforum.net This has been a subject of intensive investigation.

Recent studies combining experimental and computational approaches have provided strong evidence that the regioselectivity in thiol addition to some quinone systems, particularly o-quinones, is governed by a free radical chain mechanism. sciforum.net This mechanism is triggered by the addition of thiyl radicals to the quinone. The formation of these thiyl radicals can be initiated by an initial electron transfer from the thiol to the quinone. sciforum.net Density functional theory (DFT) calculations have shown that the observed regiochemistry in certain cases is only correctly predicted when considering the pathway involving the addition of a thiyl radical to the quinone. sciforum.net

The reaction of methyl mercaptoacetate (B1236969) with phenyl-p-benzoquinone, for example, has been shown to yield all three possible adducts to the quinone ring, with the ratio of products being dependent on the solvent. rsc.org This highlights the sensitivity of the regioselectivity to the reaction environment.

The table below outlines the different mechanistic pathways that can influence the regioselectivity of thiol addition to quinones.

| Mechanistic Pathway | Description | Predominant System | Resulting Regiochemistry | Reference |

| 1,4-Michael Addition | Nucleophilic attack of the thiol or thiolate on an electrophilic carbon of the quinone ring. | p-Benzoquinones | Typically follows standard electronic and steric directing effects. | researchgate.net |

| Free Radical Chain Mechanism | Addition of a thiyl radical to the quinone ring, often initiated by electron transfer. | o-Quinones | Can lead to "anomalous" regioselectivity, such as 1,6-addition. | sciforum.net |

Derivatives and Analogues of 2 Phenylthio P Benzoquinone

Monosubstituted Phenylthiobenzoquinone Derivatives

The synthesis of monosubstituted thio-benzoquinones represents a fundamental area of study, providing the basis for more complex derivatives. The reactivity of the parent p-benzoquinone allows for the introduction of a single phenylthio group, typically through nucleophilic addition of thiophenol. The resulting 2-(phenylthio)-p-benzoquinone is the foundational compound for this class.

Research into monosubstituted derivatives extends to the use of various thiols beyond thiophenol. The reaction of p-benzoquinone with different thiols can lead to a range of 2-thio-substituted benzoquinones. Studies have shown that the reaction conditions, such as pH, can influence the rate and mechanism of these reactions. Acidic conditions, for instance, can facilitate the creation of a carbocation center on the benzoquinone ring, making it more susceptible to nucleophilic attack by a thiol. nih.gov

Bis- and Polysubstituted Phenylthiobenzoquinone Analogues

Building upon the monosubstituted framework, the introduction of multiple substituents onto the benzoquinone ring gives rise to a diverse family of analogues with a wide array of properties. These substitutions can involve additional thio- groups, amino groups, or a combination thereof, leading to complex substitution patterns.

S,S-Substituted Benzoquinones

The synthesis of benzoquinones bearing two thio-substituents, known as bis(thio)-substituted benzoquinones, has been a subject of investigation. Depending on the reaction conditions and the starting materials, different isomers can be obtained, such as 2,5-bis(phenylthio)-p-benzoquinone (B96369) and 2,6-bis(phenylthio)-benzoquinone. The preparation and structural characterization of these isomers have been reported, highlighting the influence of the substitution pattern on the molecule's geometry and electronic structure.

The reaction of p-benzoquinone with an excess of a thiol can lead to the formation of these disubstituted products. The mechanism often involves an initial Michael addition to form the monosubstituted derivative, followed by a second addition. The regioselectivity of the second addition can be influenced by the nature of the thiol and the reaction conditions. For instance, studies have explored the synthesis of compounds with two different thio-groups, such as 2-(3,4-dimethylphenylthio)-6-(tetradecylthio)cyclohexa-2,5-diene-1,4-dione. documentsdelivered.com

Mixed Thio and Amino Substitutions

A particularly interesting class of polysubstituted benzoquinones are those that contain both thio- and amino- substituents. These mixed-substituted analogues can be synthesized through various strategies, often involving sequential nucleophilic additions. For example, a simple and efficient method for the synthesis of 2-thio-5-amino substituted benzoquinones has been developed using a KI-catalyzed cascade oxidation/S-Michael addition/oxidation/N-Michael addition/oxidation sequence starting from hydroquinone (B1673460), amines, and S-alkylisothiouronium salts.

The combination of thio- and amino- groups on the benzoquinone ring can lead to compounds with unique electronic properties, arising from the interplay of the electron-donating nature of the amino group and the properties of the thio-substituent. A variety of these mixed-substituted benzoquinones have been synthesized and characterized, demonstrating the versatility of this synthetic approach. documentsdelivered.com

Alkylthio and Arylthio Derivative Series

A broad range of derivatives can be accessed by varying the nature of the organic group attached to the sulfur atom, leading to series of alkylthio and arylthio derivatives. The synthesis of these compounds generally involves the reaction of a suitable quinone with an appropriate alkyl or aryl thiol.

Research has demonstrated the synthesis of various 2-thio-substituted benzoquinones using different thiols. documentsdelivered.com For example, the reaction of p-toluquinone (B147270) and 2-tert-butyl-1,4-benzoquinone (B1215510) with thiols yields a range of mono- and di-substituted products. documentsdelivered.com The synthesis of alkylthio benzene (B151609) derivatives has also been achieved through methods like simultaneous diazotization of aromatic amines and nucleophilic displacement, which allows for the introduction of a tertiary alkylthio group. mdpi.com

The following table summarizes some examples of synthesized alkylthio and arylthio benzoquinone derivatives:

| Parent Quinone | Thiol Reactant | Resulting Derivative Type |

| p-Benzoquinone | Thiophenol | 2-(Phenylthio)-p-benzoquinone |

| p-Toluquinone | Various thiols | 5-Methyl- and 6-methyl-2-thio-substituted-benzoquinones documentsdelivered.com |

| 2-tert-Butyl-1,4-benzoquinone | Various thiols | 6-tert-Butyl-2-thio-substituted-1,4-benzoquinones |

| p-Benzoquinone | 3,4-Dimethylthiophenol and Tetradecanethiol | 2-(3,4-Dimethylphenylthio)-6-(tetradecylthio)cyclohexa-2,5-diene-1,4-dione documentsdelivered.com |

Design and Synthesis of Chemically Modified Analogues

The rational design and synthesis of chemically modified analogues of 2-(phenylthio)-p-benzoquinone are driven by the desire to create molecules with specific, tailored properties. By strategically altering the structure of the parent compound, researchers can modulate its reactivity, electrochemical potential, and other key characteristics.

Structural Variations for Modulating Reactivity

The reactivity of quinones is intrinsically linked to their structure, and this relationship can be exploited in the design of new analogues. The chemical reactivity of quinones is largely governed by their electrophilicity and redox activity. nih.gov They can undergo Michael addition reactions with nucleophiles, and the rate and regioselectivity of these reactions are highly dependent on the substituents present on the quinone ring. nih.govresearchgate.net

The introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the benzoquinone core. Electron-withdrawing groups, such as halogens or nitro groups, increase the electrophilicity of the quinone, making it more reactive towards nucleophiles. nih.gov For instance, chlorine-substituted benzoquinones are more reactive toward thiols than methyl- and tert-butyl-substituted derivatives. nih.gov The reaction mechanism can also be affected, with electron-withdrawing substituents favoring direct nucleophilic vinylic substitution in some cases. nih.gov

Conversely, electron-donating groups, like methyl or amino groups, decrease the electrophilicity of the quinone ring, making it less reactive. nih.gov The position of the substituents also plays a crucial role in directing the outcome of reactions.

The following table illustrates the effect of substituents on the reactivity of benzoquinone derivatives with the thiol, nitrobenzenethiol (NBT):

| Benzoquinone Derivative | Substituent Type | Relative Reactivity with NBT | Reaction Mechanism |

| Chloro-substituted BQ | Electron-withdrawing | More reactive | Nucleophilic Vinylic Substitution nih.gov |

| Methyl-substituted BQ | Electron-donating | Less reactive | Michael Addition nih.gov |

| tert-Butyl-substituted BQ | Electron-donating | Less reactive | Michael Addition nih.gov |

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(phenylthio)-p-benzoquinone provides key information about the arrangement of hydrogen atoms. In a study of 2-substituted benzoquinones, the chemical shifts (δ) and coupling constants (J) for the protons on the quinone ring were reported. For the 2-(phenylthio) derivative (referred to as H₅C₆S in the study), the following ¹H NMR data were observed:

| Proton | Chemical Shift (δ, ppm) |

| H-3 | 5.88 |

| H-5 | 6.68 |

| H-6 | 6.83 |

This data is based on a 200/300 MHz spectrometer with the sample dissolved in CDCl₃ and TMS as the internal standard.

The coupling constants were determined to be:

J(3,5) = 2.4 Hz

J(5,6) = 10.1 Hz

J(3,6) = 0.1 Hz

These values are crucial for confirming the substitution pattern and the electronic environment of the protons on the quinone ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of p-benzoquinone and its derivatives is characterized by strong absorption bands corresponding to the carbonyl (C=O) and C=C stretching vibrations. chemguide.co.ukbeilstein-journals.org

For p-benzoquinone itself, the C=O stretching vibration typically appears as a strong band in the region of 1660-1680 cm⁻¹. chemguide.co.ukbeilstein-journals.org The presence of the electron-donating phenylthio group in the 2-position is expected to influence the electronic distribution within the quinone ring, which may lead to a shift in the C=O stretching frequency. A study on various substituted p-benzoquinones demonstrated that the nature and position of the substituent affect the carbonyl stretching bands. chemguide.co.uk While a specific IR spectrum for 2-(phenylthio)-p-benzoquinone was not found in the search results, it is anticipated to exhibit characteristic bands for the C=O stretch, C=C stretch of the quinone ring, and vibrations associated with the phenylthio group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which aids in structural elucidation.

Although a specific mass spectrum for p-Benzoquinone, 2-(phenylthio)- was not found, the fragmentation patterns of related quinones and thio-compounds can provide valuable insights. The molecular ion peak (M⁺) would be expected, corresponding to the molecular weight of the compound. Common fragmentation pathways for quinones can involve the loss of CO or C₂H₂O moieties. For thio-derivatives, fragmentation may involve cleavage of the C-S bond. raco.catraco.cat

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of p-benzoquinone exhibits characteristic absorption bands corresponding to n→π* and π→π* transitions. libretexts.orgphotochemcad.com The introduction of a phenylthio group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the introduction of a sulfur atom with lone pairs of electrons.

Studies on substituted benzoquinones have shown that the position and nature of the substituent significantly affect the UV-Vis absorption spectrum. libretexts.org For example, the electronic absorption spectra of hydroxy-substituted benzoquinones have been studied in detail. libretexts.org While specific λₘₐₓ and molar absorptivity (ε) values for p-Benzoquinone, 2-(phenylthio)- are not available in the provided search results, it is anticipated that its UV-Vis spectrum would show characteristic bands influenced by the phenylthio substituent.

Electrochemical Behavior and Redox Properties of P Benzoquinone, 2 Phenylthio

The electrochemical characteristics of quinones are fundamental to their roles in a vast array of chemical and biological processes. The introduction of a phenylthio substituent onto the p-benzoquinone ring significantly modulates its electronic properties, thereby influencing its redox behavior. This section delves into the electrochemical properties of 2-(phenylthio)-p-benzoquinone and its derivatives, exploring their redox potentials, electron transfer mechanisms, and the stability of the resulting radical species.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to investigate quinone systems, providing insights into their geometry, molecular orbitals, and reactivity descriptors. For p-benzoquinone and its derivatives, DFT methods like B3LYP are commonly employed to predict a wide range of properties with high accuracy.

The optimization of the molecular geometry using DFT seeks the lowest energy conformation of the molecule. For the parent p-benzoquinone, calculations confirm a planar D₂h symmetry. The introduction of a phenylthio group at the C2 position breaks this symmetry and is expected to introduce notable structural changes. The C-S bond and the orientation of the phenyl group relative to the quinone ring are key parameters. Steric hindrance between the phenyl group and the adjacent carbonyl group may lead to a non-planar arrangement, where the phenyl ring is twisted out of the plane of the benzoquinone ring. This twisting would be a balance between steric repulsion and the electronic stabilization gained from conjugation.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties.

HOMO : In p-benzoquinone, the HOMO is primarily composed of p-orbitals on the oxygen and ring carbon atoms. In p-Benzoquinone, 2-(phenylthio)-, the lone pairs on the sulfur atom and the π-system of the phenyl ring would contribute significantly to the HOMO. This would raise the energy of the HOMO compared to the unsubstituted parent compound, making the molecule a better electron donor.

LUMO : The LUMO of p-benzoquinone is a π* orbital distributed over the conjugated system of the ring, with large coefficients on the carbonyl carbons and the double-bonded carbons, indicating these are the primary electrophilic sites. The phenylthio substituent is expected to have a smaller impact on the LUMO energy.

HOMO-LUMO Gap : The introduction of the phenylthio group raises the HOMO energy while having a lesser effect on the LUMO energy. This leads to a smaller HOMO-LUMO energy gap. A smaller gap signifies that the molecule can be more easily excited, which typically corresponds to a red-shift (bathochromic shift) in its UV-Visible absorption spectrum and enhanced reactivity. DFT calculations on various quinones show that the energies of frontier orbitals correlate with their oxidative and trypanocidal activity. researchgate.net

| Parameter | p-Benzoquinone (Representative Values) | p-Benzoquinone, 2-(phenylthio)- (Predicted Effect) |

| HOMO Energy | ~ -7.0 eV | Increased (less negative) |

| LUMO Energy | ~ -2.5 eV | Minor change |

| HOMO-LUMO Gap | ~ 4.5 eV | Decreased |

| Quinone Ring Planarity | Planar | Likely maintained, but with phenyl group twisted |

Note: The values for p-Benzoquinone are representative and can vary with the specific DFT functional and basis set used. The effects for the substituted compound are qualitative predictions.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is used to understand charge distribution and donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.

For p-Benzoquinone, 2-(phenylthio)-, NBO analysis would reveal the delocalization of electron density from the sulfur lone pairs into the antibonding π* orbitals of the quinone ring. This n(S) → π(C=C) and n(S) → π(C=O) delocalization is a key feature of the electronic structure. This donation of electron density from the sulfur atom increases the electron density on the quinone ring, particularly at the ortho and para positions relative to the substituent. This modulates the electrophilicity of the carbon atoms. While C3, C5, and C6 remain primary sites for nucleophilic attack, the electronic perturbation from the phenylthio group subtly alters their relative reactivity.

The analysis also quantifies the natural atomic charges on each atom. The sulfur atom would carry a partial positive charge due to its electron donation into the ring, while the oxygen atoms remain significant centers of negative charge.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible) of molecules. researchgate.net Calculations on the parent p-benzoquinone show characteristic absorptions corresponding to n→π* and π→π* transitions.

n→π Transition: This is a lower-energy transition involving the excitation of an electron from an oxygen lone pair (n) to the π LUMO. It is typically weak.

π→π Transition: This is a higher-energy, more intense transition involving excitation from the π HOMO to the π LUMO.

For p-Benzoquinone, 2-(phenylthio)-, the introduction of the substituent is predicted to cause a bathochromic (red) shift in the main absorption bands. This is due to the smaller HOMO-LUMO gap caused by the electron-donating nature of the phenylthio group extending the conjugated π-system. Similar computational approaches have been successfully used to assign vibrational frequencies from IR and Raman spectra for other quinone derivatives. researchgate.net

Quantum Chemical Analysis and Molecular Modeling

Broader quantum chemical analyses move beyond DFT to explore specific properties and interactions. For quinones, methods are employed to calculate redox potentials and electron affinities, which are central to their biological function and chemical reactivity. researchgate.net Molecular modeling can also be used to simulate the interaction of p-Benzoquinone, 2-(phenylthio)- with biological macromolecules or its behavior in different solvent environments. Such models can help predict how the molecule might orient itself in an enzyme's active site or how its properties change from a non-polar to a polar medium. For instance, quantum chemistry can be used to predict the sites of reaction between a quinone and a nucleophile, finding that secondary amines may have greater reactivity than primary amines in similar structures. researchgate.net

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational methods are invaluable for establishing quantitative structure-reactivity relationships (QSAR). By calculating a range of electronic descriptors for a series of related compounds, models can be built that correlate these descriptors with observed reactivity. For substituted benzoquinones, descriptors such as the LUMO energy, atomic charges on the ring carbons, and the global electrophilicity index can be correlated with their rates of reaction with nucleophiles or their redox potentials.

The phenylthio group can be classified as an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect typically dominating. In the context of SAR for nucleophilic addition:

Electron-donating groups (like -SCH₃, -OCH₃) generally decrease the electrophilicity of the quinone ring, making it less reactive toward nucleophiles compared to the unsubstituted p-benzoquinone.

Electron-withdrawing groups (like -Cl, -CN) increase the electrophilicity and enhance reactivity.

Computational SAR studies would place the -SPh group within this spectrum, quantifying its activating or deactivating effect on the quinone core for specific reactions.

Mechanistic Pathway Elucidation through Theoretical Simulations

Theoretical simulations are instrumental in mapping out the detailed mechanisms of chemical reactions. For p-Benzoquinone, 2-(phenylthio)-, a key reaction pathway is the Michael-type nucleophilic addition to the quinone ring. DFT calculations can be used to model this process step-by-step:

Reactant Complex Formation : Modeling the initial non-covalent association of the nucleophile with the quinone.

Transition State Search : Locating the transition state structure for the nucleophilic attack on the carbons of the quinone ring (e.g., C3, C5, or C6). The calculated activation energy (the energy of the transition state relative to the reactants) determines the reaction rate.

Intermediate Formation : Characterizing the structure and stability of the intermediate formed after the addition.

Product Formation : Modeling the subsequent proton transfer or tautomerization steps that lead to the final hydroquinone (B1673460) product, followed by oxidation back to a quinone.

By comparing the activation energies for attack at different positions, these simulations can predict the regioselectivity of the reaction, explaining why a nucleophile adds preferentially to one site over another.

Applications in Advanced Materials and Chemical Synthesis

Role as a Chemical Intermediate in Diverse Organic Syntheses

p-Benzoquinone, 2-(phenylthio)- serves as a valuable intermediate in a variety of organic reactions, primarily due to the electrophilic nature of its quinone ring and the presence of the phenylthio group which can influence reactivity and selectivity. Quinones, in general, are widely used as precursors for the synthesis of more complex molecules. nih.govcuhk.edu.hk They are particularly known to act as hydrogen acceptors and oxidants in synthetic organic chemistry. nih.gov

One of the key reactions involving quinone derivatives is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. wikipedia.orgrsc.org Studies on closely related 2-(arylsulfinyl)-1,4-benzoquinones demonstrate their participation as dienophiles in [4+2] cycloaddition reactions with dienes like cyclopentadiene. nih.gov The electronic nature of the aryl group attached to the sulfur atom has been shown to influence the reactivity and selectivity of these reactions, suggesting that the phenylthio group in p-benzoquinone, 2-(phenylthio)- would similarly direct the outcome of such cycloadditions. nih.gov These reactions can be highly chemo- and stereoselective, yielding specific endo-adducts, which are valuable precursors for the total synthesis of natural products. wikipedia.orgnih.gov

Furthermore, the reactivity of the quinone moiety allows for its use in the synthesis of heterocyclic compounds. For instance, an electrochemical method has been developed for the synthesis of 2-(phenylthio)-1H-benzo[d]imidazole derivatives through the reaction of electrochemically generated 4,4'-diphenoquinone with 2-mercaptobenzimidazole (B194830). lookchem.com This highlights the potential of sulfur-substituted quinones to act as precursors in the construction of biologically relevant heterocyclic systems. The synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives, although not starting directly from the target compound, further illustrates the utility of the phenylthio-substituted aromatic scaffold in generating molecules with potential antimycobacterial activity. nih.gov

Applications in Dye Chemistry as an Intermediate

Quinones and their derivatives are a significant class of compounds in the dye industry, known for producing a range of colors from yellow to red. researchgate.netresearchgate.net Their high reactivity makes them suitable for use as colorants. researchgate.net Azo dyes, which constitute a large portion of commercial dyes, are typically synthesized through a two-step process involving the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. cuhk.edu.hkunb.canih.govnih.govanjs.edu.iq

While direct examples of p-benzoquinone, 2-(phenylthio)- being used as an intermediate in the synthesis of specific commercial dyes are not extensively documented in publicly available literature, its chemical structure suggests a potential role in this field. The electron-rich nature of the phenylthio substituent could influence the color of the resulting dye. The general synthetic routes to azo dyes, which involve coupling diazonium salts with various aromatic molecules, provide a framework through which p-benzoquinone, 2-(phenylthio)- could be explored as a coupling component to create novel dyes with unique shades and properties. unb.canih.gov

Exploration in Materials Science

The electronic and redox properties of p-benzoquinone, 2-(phenylthio)- make it a promising candidate for various applications in materials science, from electronics to energy storage.

The electronic properties of p-benzoquinone, 2-(phenylthio)- are dominated by the redox-active quinone core. Quinones can undergo reversible reduction, typically in two single-electron steps, to first form a semiquinone radical anion and then a hydroquinone (B1673460) dianion. rsc.org This redox activity is fundamental to their function in many applications. The introduction of a phenylthio substituent is expected to modulate the redox potential of the benzoquinone ring.

Redox-active metal-organic frameworks (MOFs) are a class of porous materials with tunable electronic and magnetic properties, making them suitable for applications in sensing, catalysis, and electronics. rsc.orgresearchgate.netmdpi.comresearchgate.netrsc.org Quinone derivatives are excellent candidates for use as organic linkers in the construction of these frameworks due to their inherent redox activity. rsc.orgresearchgate.netresearchgate.net The ability of the quinone unit to be reversibly reduced and oxidized allows for the modulation of the physical properties of the MOF. rsc.orgmdpi.com

Organic electrode materials are being actively investigated for next-generation rechargeable batteries due to their potential for high capacity, structural diversity, and the use of abundant elements. nih.govrsc.orgresearchgate.netresearchgate.net Quinone-based compounds are particularly promising as cathode materials because of their ability to undergo reversible redox reactions, which is the fundamental principle of battery operation. nih.govrsc.orgresearchgate.netespublisher.com

The performance of quinone-based electrodes, such as their discharge voltage and cycling stability, can be significantly influenced by the substituents on the benzoquinone ring. nih.gov For example, polymers derived from benzoquinone have been explored as electrode materials for aqueous ion batteries. researchgate.net While the direct application of p-benzoquinone, 2-(phenylthio)- as an electrode material is not extensively documented, research on related polymeric sulfur-containing quinones, such as poly(2,3-disulfide-1,4-benzoquinone), has shown promising results for high-performance cathodes in aqueous zinc-ion batteries. rsc.orgresearchgate.net The presence of the sulfur linkage in these polymers contributes to their electrochemical performance. This suggests that the phenylthio group in p-benzoquinone, 2-(phenylthio)- could play a role in enhancing the electrochemical properties if it were to be incorporated into a polymer backbone or used as a molecular electrode material.

Investigation of Biological Activities

Derivatives of p-benzoquinone are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and antifungal properties. The introduction of a phenylthio group can significantly modulate this activity.

Research has shown that various substituted benzoquinones possess significant biological effects. For example, a series of 2,5-disubstituted-1,4-benzoquinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activity. nih.gov Some of these compounds were found to be active in the Brine Shrimp Lethality test and showed significant cytotoxicity against tumor cell lines. nih.gov

In the context of anticancer research, a quinone-based compound, designated ABQ-3, has demonstrated notable inhibitory effects on the viability of HCT-116 and MCF-7 cancer cells, with IC50 values of 5.22 ± 2.41 μM and 7.46 ± 2.76 μM, respectively. nih.gov This compound induced apoptosis in both cell lines. nih.gov While ABQ-3 is not identical to p-benzoquinone, 2-(phenylthio)-, these findings highlight the potential of the quinone scaffold in developing new anticancer agents. nih.gov

The antifungal properties of benzoquinones have also been a subject of study. Benzoquinones produced by the insect Tribolium castaneum have shown inhibitory or fungistatic effects against various fungal species. mdpi.com The mechanism of antifungal action for some quinone derivatives is thought to involve the disruption of the fungal cell membrane. nih.gov Studies on 2-acyl-1,4-benzohydroquinones have shown that their antifungal activity is influenced by the chemical structure, with some derivatives exhibiting low MIC values against Candida and filamentous fungi. mdpi.com

The table below summarizes the cytotoxic and antimicrobial activities of some benzoquinone and thio-substituted derivatives, providing a comparative context for the potential bioactivity of p-benzoquinone, 2-(phenylthio)-.

| Compound/Derivative Class | Activity Type | Cell Line / Organism | Measurement | Result | Reference |

| 2,5-disubstituted-1,4-benzoquinones (thiadiazolyl derivative 4b) | Antimicrobial | - | - | 2- to 4-fold more active than sulfathiazole | nih.gov |

| ABQ-3 (a quinone-based compound) | Cytotoxic | HCT-116 cells | IC50 | 5.22 ± 2.41 μM | nih.gov |

| ABQ-3 (a quinone-based compound) | Cytotoxic | MCF-7 cells | IC50 | 7.46 ± 2.76 μM | nih.gov |

| 2-octanoylbenzohydroquinone | Antifungal | Candida and filamentous fungi | MIC | 2 to 16 µg/mL | mdpi.com |

| 2-(phenylthio)benzoylarylhydrazone (5-Nitro-2-thienyl analogue) | Antimycobacterial | Mycobacterium tuberculosis H37Rv | IC90 | 2.96 µg/mL | nih.gov |

| Primin (a natural benzoquinone) | Antiprotozoal | Trypanosoma brucei rhodesiense | IC50 | 0.144 µM | researchgate.net |

| Primin (a natural benzoquinone) | Antiprotozoal | Leishmania donovani | IC50 | 0.711 µM | researchgate.net |

| Primin (a natural benzoquinone) | Cytotoxic | Mammalian cells | IC50 | 15.4 µM | researchgate.net |

Research into Antimycobacterial Activity Profiles

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health issue, necessitating the discovery of new and effective therapeutic agents. Research into novel chemical scaffolds is crucial for developing drugs that can combat resistant strains and shorten treatment durations.

While direct studies on the antimycobacterial activity of p-Benzoquinone, 2-(phenylthio)- are not prominent in the available literature, research has been conducted on structurally related thio-derivatives. For instance, a series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline (B41778) analogues were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Ra. ias.ac.in These compounds demonstrated a wide range of inhibitory concentrations.

Table 1: Antimycobacterial Activity of Selected [2-(2,4-dimethylphenylthio)phenyl] aniline Derivatives

| Compound Type | Target Organism | Assay | Activity Range (MIC₉₀) |

|---|---|---|---|

| [2-(2,4-dimethylphenylthio)phenyl] aniline analogues | Mycobacterium tuberculosis H37Ra | XTT Reduction Menadione Assay (XRMA) | 0.05 to >30 µg/mL |

Data sourced from a study on related thio-aniline derivatives, not p-Benzoquinone, 2-(phenylthio)-. ias.ac.in

The study highlighted that these derivatives could serve as precursors for designing new antituberculosis agents. ias.ac.in However, specific data concerning the antimycobacterial profile of p-Benzoquinone, 2-(phenylthio)- is not specified in this research.

Studies on Antioxidant Potential

Quinones are a class of compounds known for their involvement in redox processes, and many derivatives have been investigated for their antioxidant or pro-oxidant activities. These properties are often linked to their chemical structure, which allows them to act as electron and hydrogen donors, thereby scavenging free radicals. researchgate.net The balance between the pro-oxidant and antioxidant effects of quinones is crucial for their biological properties. researchgate.net

Groups investigating 1,4-benzoquinones have identified them as lead compounds with potent antioxidant properties. frontiersin.org These studies often focus on how different substituents on the benzoquinone ring influence its activity. Research has shown that 1,4-benzoquinones and related resorcinol (B1680541) derivatives can be potent inhibitors of enzymes like 5-lipoxygenase, an activity linked to their antioxidant and anti-inflammatory capabilities. frontiersin.org

Despite the general interest in the antioxidant potential of the quinone class, specific studies detailing the antioxidant capacity of p-Benzoquinone, 2-(phenylthio)- are not extensively documented in the reviewed literature. The antioxidant activity is highly dependent on the specific substitutions on the quinone ring, and without direct experimental evaluation, the potential of p-Benzoquinone, 2-(phenylthio)- remains speculative.

Research into Antibacterial Activity

The rise of antibiotic resistance has spurred research into new antimicrobial agents, and quinone derivatives have been a subject of interest. nih.gov The antibacterial action of quinones can be attributed to various mechanisms, including the generation of reactive oxygen species and interference with cellular processes.

While specific research into the antibacterial properties of p-Benzoquinone, 2-(phenylthio)- is limited, studies on other thio-derivatives of quinones have been performed. For example, thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) were synthesized and evaluated for biological activity. nih.gov These studies indicate that the addition of a thiophenyl moiety can be a key factor in the biological activity of quinone structures. nih.gov However, it is important to note that these are derivatives of naphthoquinone, a different, though related, quinone scaffold.

Research has also shown that chemical compounds featuring a 1,4-benzoquinone (B44022) moiety exhibit notable antimicrobial activity. frontiersin.org The specific substitutions on the benzoquinone core are critical in determining the spectrum and potency of the antibacterial effect.

General Biological Activity Screening of Quinone Derivatives

Quinone derivatives represent a versatile class of organic compounds that are ubiquitously found in nature and are also synthetically accessible. frontiersin.org Their chemical structure, centered around a diketone ring, makes them active participants in biological electron transport chains and redox cycling. This inherent reactivity is a primary reason for their broad screening against a variety of biological targets.

The general biological activities for which quinone derivatives are frequently screened include:

Anticancer Activity : Many quinone-based compounds have been evaluated for their effects against various cancer cell lines. frontiersin.org

Anti-inflammatory Activity : The ability of quinones to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase, is a key area of research. frontiersin.org

Antimicrobial Activity : As noted previously, the quinone scaffold is a common starting point for the development of new antibacterial and antifungal agents. frontiersin.org

Antiplatelet Activity : Certain thio-derivatives of quinones, specifically 2-hydroxy-1,4-naphthoquinone, have been shown to possess potent antiplatelet activity, suggesting potential applications in treating thrombosis. nih.gov

The screening process typically involves synthesizing a library of related derivatives with varied substitutions on the core quinone ring. These compounds are then tested in vitro against specific enzymes, cell lines, or microbial strains to identify lead compounds for further development. The structure-activity relationship (SAR) is then studied to understand how different chemical modifications influence biological potency and selectivity. nih.gov

Q & A

Q. Q1. What are the established synthetic routes for 2-(phenylthio)-p-benzoquinone, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of 2-(phenylthio)-p-benzoquinone can be achieved via thiol conjugate addition to p-benzoquinone derivatives. For instance, a masked p-benzoquinone intermediate can react with thiophenol under controlled conditions to introduce the phenylthio group. Optimization involves adjusting reaction temperature (25–50°C), stoichiometric ratios of reagents, and pH (e.g., mildly acidic conditions). Purification via column chromatography or recrystallization is recommended, with yield monitored by HPLC or GC-MS . Pre-oxidation of precursors like aniline (using K₂Cr₂O₇/H₂SO₄) to generate p-benzoquinone intermediates is also a critical step .

Q. Q2. What spectroscopic and thermochemical characterization methods are most reliable for confirming the structure of 2-(phenylthio)-p-benzoquinone?

Methodological Answer:

- Spectroscopy: Use H/C NMR to confirm substitution patterns (e.g., phenylthio group at position 2) and FT-IR for functional groups (C=O at ~1660 cm⁻¹, C-S at ~700 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) or electron ionization (EI-MS) for molecular ion verification (expected m/z: 232.03 for C₁₂H₈O₂S).

- Thermochemistry: Refer to NIST data for enthalpy of fusion (ΔfusH) and sublimation (ΔsubH). For example, p-benzoquinone derivatives exhibit ΔfusH ~15–20 kJ/mol, with phase transitions monitored via differential scanning calorimetry (DSC) .

Q. Q3. What safety protocols are critical when handling 2-(phenylthio)-p-benzoquinone in academic laboratories?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.

- Storage: Classify as a flammable solid (UN 2587) and store at 2–8°C in airtight containers.

- Exposure Mitigation: In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Monitor for chronic symptoms (e.g., respiratory irritation) .

Advanced Research Questions

Q. Q4. How does the phenylthio substituent influence the electronic and steric properties of p-benzoquinone in asymmetric cycloaddition reactions?

Methodological Answer: The phenylthio group acts as an electron-withdrawing substituent, polarizing the quinone ring and enhancing electrophilicity at the C-3/C-6 positions. This facilitates regioselective 1,3-dipolar cycloadditions with nitrones. Steric effects from the phenyl group can hinder approach from one face, enabling asymmetric induction. Computational modeling (DFT) of frontier molecular orbitals (FMOs) and X-ray crystallography of intermediates are recommended to validate stereochemical outcomes .

Q. Q5. How can contradictory kinetic data on the oxidation pathways of 2-(phenylthio)-p-benzoquinone derivatives be resolved?

Methodological Answer: Discrepancies in oxidation kinetics (e.g., Fenton’s reagent vs. enzymatic pathways) arise from varying intermediate stability and reaction conditions. To resolve contradictions:

- Conduct time-resolved UV-Vis spectroscopy to track intermediates like hydroquinone or maleic acid.

- Compare Arrhenius parameters (activation energy, pre-exponential factor) under controlled pH (e.g., pH 3 for Fenton’s reactions) and temperature (25–50°C).

- Use isotopically labeled O-H₂O₂ to trace oxygen incorporation in products .

Q. Q6. What strategies can be employed to enhance the stability of 2-(phenylthio)-p-benzoquinone in aqueous media for catalytic applications?

Methodological Answer:

- Microenvironment Tuning: Encapsulate the compound in cyclodextrins or micelles to reduce hydrolysis.

- Electrochemical Stabilization: Apply cathodic protection in electrochemical cells to prevent reduction.

- Additives: Use radical scavengers (e.g., ascorbic acid) to inhibit autoxidation. Stability assays via cyclic voltammetry (CV) or LC-MS are advised .

Data Analysis and Experimental Design

Q. Q7. How should researchers design experiments to assess the role of 2-(phenylthio)-p-benzoquinone in radical-mediated polymerizations?

Methodological Answer:

- Kinetic Studies: Use ESR spectroscopy to detect radical intermediates (e.g., semiquinone radicals).

- Polymer Characterization: GPC for molecular weight distribution and FT-IR for end-group analysis.

- Control Experiments: Compare with unsubstituted p-benzoquinone to isolate the phenylthio group’s effect .

Q. Q8. What computational tools are most effective for predicting the redox potentials of 2-(phenylthio)-p-benzoquinone derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate redox potentials using the conductor-like polarizable continuum model (CPCM).

- Benchmarking: Validate against experimental cyclic voltammetry data (e.g., Ag/AgCl reference electrode in acetonitrile) .

Safety and Regulatory Compliance

Q. Q9. What are the ecotoxicological implications of 2-(phenylthio)-p-benzoquinone, and how can researchers mitigate environmental risks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.